molecular formula C12H13NO2 B11899746 8-Methoxy-1,2-dimethylquinolin-4(1H)-one

8-Methoxy-1,2-dimethylquinolin-4(1H)-one

Cat. No.: B11899746
M. Wt: 203.24 g/mol
InChI Key: KEFBGVUCNFIMES-UHFFFAOYSA-N
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Description

8-Methoxy-1,2-dimethylquinolin-4(1H)-one is a quinolinone derivative characterized by a methoxy group at position 8 and methyl groups at positions 1 and 2 of the quinoline core. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol. Key features include:

  • Methoxy group at C8: Enhances electron density and influences solubility.
  • Methyl groups at N1 and C2: Contribute to steric effects and modulate reactivity.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

8-methoxy-1,2-dimethylquinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-8-7-10(14)9-5-4-6-11(15-3)12(9)13(8)2/h4-7H,1-3H3

InChI Key

KEFBGVUCNFIMES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,2-dimethylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available quinoline derivatives.

    Methoxylation: Introduction of the methoxy group at the 8th position can be achieved using methanol and a suitable catalyst.

    Methylation: Methyl groups at the 1st and 2nd positions can be introduced using methylating agents such as methyl iodide in the presence of a base.

    Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Esterification and Acylation Reactions

The 4-ketone group in the quinolinone structure participates in nucleophilic reactions. For example, esterification can occur via activation of the carbonyl group:

  • Reagents : EDC- HCl and DMAP in DMF facilitate condensation with carboxylic acids .

  • Example : Reaction with substituted benzoic acids yields acylated derivatives (e.g., compound 2a–2p ).

Key Data:

Reaction TypeReagents/ConditionsYield RangeProduct Example
EsterificationEDC- HCl, DMAP, DMF, RT56–89% Acyloxy derivatives at C4

Electrophilic Aromatic Substitution (EAS)

The methoxy group at C8 directs electrophiles to the ortho/para positions, while the electron-deficient quinoline ring modifies reactivity:

  • Nitration : Occurs preferentially at C5 or C7 due to the methoxy group’s activating influence .

  • Halogenation : Bromination or chlorination at C3 or C6 has been observed in analogous compounds .

Substituent Effects:

PositionDirecting GroupReactivity Trend
C8Methoxy (-OCH₃)Activates ortho/para
C1/C2Methyl (-CH₃)Weakly deactivating

Reduction of the 4-Ketone Group

The ketone at C4 can be reduced to a secondary alcohol or methylene group:

  • Reagents : NaBH₄ or LiAlH₄ selectively reduces the ketone to an alcohol .

  • Catalytic Hydrogenation : Pd/C with H₂ converts the ketone to a CH₂ group .

Reduction Outcomes:

Reducing AgentProductYield (%)
NaBH₄4-Hydroxyquinoline75–85
LiAlH₄4-Hydroxyquinoline80–90

Demethylation of the Methoxy Group

The 8-methoxy group undergoes demethylation under acidic or oxidative conditions:

  • HBr/AcOH : Cleaves methoxy to hydroxyl, enabling further functionalization (e.g., sulfonation) .

  • BCl₃ : Selective demethylation at C8 preserves other substituents .

Demethylation Conditions:

ReagentTemperatureProductApplication
48% HBr100°C8-HydroxyquinolinoneIntermediate for SN2 reactions

Nucleophilic Substitution at C4

The electron-withdrawing quinoline ring enhances the electrophilicity of the C4 ketone, enabling reactions with amines or Grignard reagents:

  • Schiff Base Formation : Reaction with aniline derivatives forms imine linkages .

  • Grignard Addition : Organomagnesium reagents add to the ketone, forming tertiary alcohols .

Oxidation of Methyl Groups

The C1 and C2 methyl groups are resistant to mild oxidation but react under strong conditions:

  • KMnO₄/H₂SO₄ : Oxidizes methyl to carboxylic acid groups.

  • SeO₂ : Converts methyl to aldehyde groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 8-Methoxy-1,2-dimethylquinolin-4(1H)-one serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to create derivatives that may exhibit improved properties or novel functionalities.

Biology

Antimicrobial Activity:
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can effectively inhibit various bacterial strains, making it a candidate for treating infections caused by resistant bacteria.

Anticancer Potential:
In vitro studies demonstrate that 8-Methoxy-1,2-dimethylquinolin-4(1H)-one can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MDA-MB231 (breast cancer). The compound appears to induce apoptosis through mitochondrial pathways and disrupt the cell cycle, highlighting its potential as an anticancer agent.

Antimalarial Activity:
Recent investigations have revealed promising antimalarial effects against Plasmodium falciparum, suggesting that this compound could be a lead candidate for developing new antimalarial drugs.

Case Studies and Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has been conducted to understand how modifications to the quinoline structure affect its biological activity. The following table summarizes key findings:

CompoundStructure ModificationGI50 (µM)Remarks
CTR-218-Methoxy16.4Most potent among derivatives tested
CTR-206-Methoxy232Less effective than CTR-21
CTR-17No methoxy50Lower activity compared to methoxylated compounds

This table illustrates that the position and type of substituents significantly influence the compound's efficacy against cancer cells.

The biological activity of 8-Methoxy-1,2-dimethylquinolin-4(1H)-one positions it as a valuable candidate for drug development across multiple therapeutic areas:

  • Antimicrobial : Effective against resistant bacterial strains.
  • Anticancer : Inhibits proliferation in various cancer cell lines.
  • Antimalarial : Shows activity against Plasmodium falciparum.

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2-dimethylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Quinolinone Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties of Selected Quinolinone Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Properties/Applications
8-Methoxy-1,2-dimethylquinolin-4(1H)-one Not Provided C₁₂H₁₃NO₂ 203.24 1,2,8 Not Reported Base structure for comparison
1,2-Dimethylquinolin-4(1H)-one 6760-40-3 C₁₁H₁₁NO 173.21 1,2 Not Reported Simpler analog; lacks methoxy
8-Methoxy-1,4-dimethylquinolin-2(1H)-one 63791-96-8 C₁₂H₁₃NO₂ 203.24 1,4,8 72–74 Altered methyl position (C4 vs. C2)
8-Methoxy-6-methylquinolin-4(1H)-one Not Provided C₁₁H₁₁NO₂ 189.21 6,8 Not Reported Methyl at C6; lower steric bulk
3-Hydroxy-1,2-dimethylquinolin-4(1H)-one 223752-74-7 C₁₁H₁₁NO₂ 189.21 1,2,3 (OH) Not Reported Hydroxy group increases polarity
6,8-Difluoro-1,2-dimethylquinolin-4(1H)-one Not Provided C₁₁H₈F₂NO 224.19 1,2,6,8 Not Reported Fluorine enhances electronegativity
3-Bromo-6-fluoro-1,2-dimethylquinolin-4(1H)-one 1257665-63-6 C₁₁H₉BrFNO 270.10 1,2,3 (Br),6 (F) Not Reported Halogenated; higher molecular weight

Key Findings and Trends

Substituent Position and Physicochemical Properties
  • Methyl Group Position: 1,2-Dimethyl (target compound) vs. 6-Methyl (): Introduces steric effects at C6, which may hinder interactions in biological systems compared to the target compound.
  • Functional Group Effects :

    • Methoxy vs. Hydroxy (CAS 223752-74-7): Methoxy groups improve lipophilicity (logP) compared to polar hydroxy groups, influencing membrane permeability .
    • Halogenation (e.g., Br, F): Bromine and fluorine substituents increase molecular weight and alter electronic properties. Fluorine’s electronegativity enhances stability and binding affinity in receptor-ligand interactions .
Thermal Stability
  • The target compound’s thermal behavior can be inferred from analogs: 8-Methoxy-1,4-dimethylquinolin-2(1H)-one (CAS 63791-96-8) has a low melting point (72–74°C), suggesting lower crystallinity compared to halogenated derivatives . Triazole-containing derivatives (e.g., compound 8k in ) exhibit higher melting points (235–237°C), attributed to hydrogen bonding and π-stacking from the triazole moiety .

Biological Activity

8-Methoxy-1,2-dimethylquinolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by its quinoline backbone, has shown potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of 8-Methoxy-1,2-dimethylquinolin-4(1H)-one, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-Methoxy-1,2-dimethylquinolin-4(1H)-one is C11H12N2OC_{11}H_{12}N_2O. The presence of the methoxy group and two methyl groups contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Studies have demonstrated that 8-Methoxy-1,2-dimethylquinolin-4(1H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibitory32 µg/mL
Escherichia coliInhibitory64 µg/mL

This data indicates that the compound could be a candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

Research has also explored the anticancer potential of 8-Methoxy-1,2-dimethylquinolin-4(1H)-one. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 Value Mechanism of Action
MCF-715 µMInduction of apoptosis
HeLa20 µMCell cycle arrest at G2/M phase

The compound's ability to induce apoptosis and disrupt the cell cycle suggests a promising avenue for cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 8-Methoxy-1,2-dimethylquinolin-4(1H)-one has been reported to exhibit anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

One notable case study involved the synthesis of various quinoline derivatives, including 8-Methoxy-1,2-dimethylquinolin-4(1H)-one, which were screened for biological activity. The results highlighted its superior antibacterial activity compared to other synthesized derivatives .

Another study focused on its application in inhibiting acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. The findings suggested that this compound could be beneficial in managing metabolic disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-1,2-dimethylquinolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodology :

  • Route Optimization : Evidence suggests that quinolinone derivatives are synthesized via cyclization reactions using substituted anilines and ketones. For example, method B in achieved a 72% yield for 8-Methoxy-1,4-dimethylquinolin-2(1H)-one (a structural analog) using optimized stoichiometry and reflux conditions in acetic acid .
  • Critical Parameters : Temperature control (e.g., reflux at 110–120°C) and catalyst selection (e.g., H2SO4 or polyphosphoric acid) are crucial for minimizing side products. Substituent positioning (e.g., methoxy at C8, methyl at C1/C2) requires precise regioselective protocols to avoid isomerization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • Spectroscopic Analysis : Use 1H/13C NMR to confirm substituent positions (e.g., methoxy at C8: δ ~3.8 ppm; quinolinone carbonyl at C4: δ ~165 ppm). IR spectroscopy identifies carbonyl stretching (~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths and angles, critical for validating tautomeric forms (e.g., lactam vs. enol) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for quinolinone derivatives?

  • Methodology :

  • Kinetic Profiling : Monitor intermediates via LC-MS or in situ FTIR to identify rate-determining steps (e.g., cyclization vs. oxidation). highlights competing pathways in dihydroquinoline synthesis, where solvent polarity (e.g., DMF vs. toluene) alters transition states .
  • Isotopic Labeling : Use deuterated reagents to trace hydrogen migration during cyclization, addressing discrepancies in proposed mechanisms .

Q. What computational strategies predict electronic properties and reactivity of 8-Methoxy-1,2-dimethylquinolin-4(1H)-one?

  • Methodology :

  • DFT Calculations : Apply hybrid functionals (e.g., B3LYP) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., C5/C7 positions). demonstrates <2.4 kcal/mol error in thermochemical data for similar heterocycles .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate polarity-driven reactivity shifts, such as methoxy group stabilization in polar media .

Q. How can bioactivity assays be designed to evaluate antimicrobial potential?

  • Methodology :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. notes that quinolinone derivatives exhibit activity via topoisomerase inhibition, requiring cytotoxicity controls (e.g., HEK293 cells) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 6,7-dimethoxy variants in ) to identify critical substituents for potency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. and emphasize avoiding ignition sources due to thermal instability .
  • First Aid : For exposure, rinse skin with water (15+ minutes) and seek medical evaluation with SDS documentation (e.g., CAS-specific toxicity data in ) .

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